![molecular formula C16H14ClNOS B14003326 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one CAS No. 19057-92-2](/img/structure/B14003326.png)
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one is a chemical compound known for its unique structure and properties It is a derivative of thioxanthone, which is a sulfur-containing analog of xanthone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one typically involves the reaction of 4-methylthioxanthone with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thioxanthene derivatives.
科学的研究の応用
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various thioxanthone derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of alkylated products.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in cellular processes, leading to altered cellular functions.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.
類似化合物との比較
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one can be compared with other similar compounds, such as:
Thioxanthone: The parent compound, which lacks the chloroethylamino group.
Xanthone: The oxygen analog of thioxanthone, which has different chemical and biological properties.
Chloroethylamines: Compounds containing the chloroethylamino group, which are known for their alkylating properties.
The uniqueness of this compound lies in its combination of the thioxanthone core and the chloroethylamino group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
19057-92-2 |
|---|---|
分子式 |
C16H14ClNOS |
分子量 |
303.8 g/mol |
IUPAC名 |
1-(2-chloroethylamino)-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C16H14ClNOS/c1-10-6-7-12(18-9-8-17)14-15(19)11-4-2-3-5-13(11)20-16(10)14/h2-7,18H,8-9H2,1H3 |
InChIキー |
UKPNKWSDCLOCQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)NCCCl)C(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
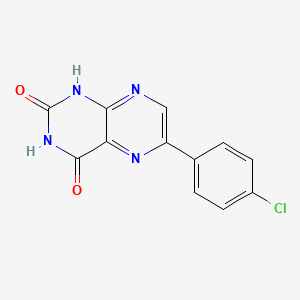
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
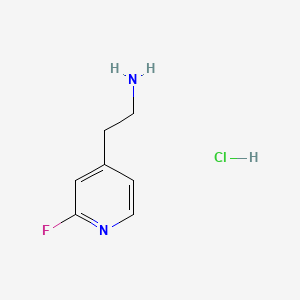
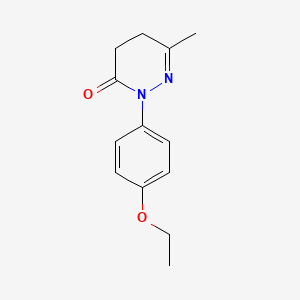
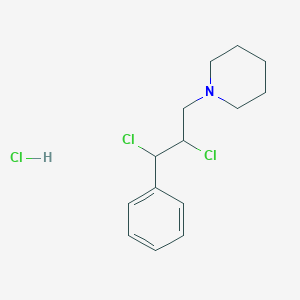
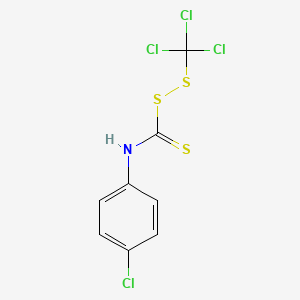
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
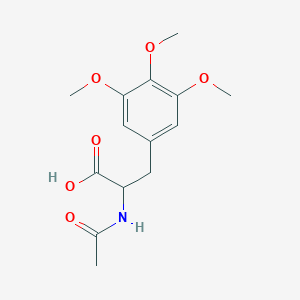
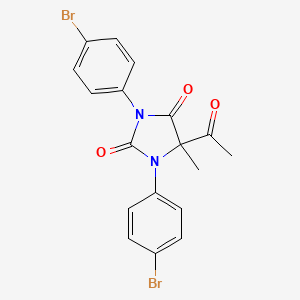
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
